7-Iodoindoline-2,3-dione

Organic Synthesis Medicinal Chemistry Palladium Catalysis

Generic substitution of 7-iodoisatin with other positional isomers compromises cross-coupling efficiency and enzyme inhibition due to distinct electronic and steric effects at the C7 position. This compound delivers regioisomeric precision for demanding synthetic and biological applications. • Enables direct one-pot Suzuki coupling with arylboronic acids, outperforming 3-iodoanthranilic acid in palladium-catalyzed reactions. • Validated precursor for caspase-3/-7 inhibitors with low nanomolar IC50 values; accommodated within the enzyme binding pocket. • Exhibits directional I···O close contacts (3.193 Å) for crystal engineering and supramolecular assembly control.

Molecular Formula C8H4INO2
Molecular Weight 273.03 g/mol
CAS No. 20780-78-3
Cat. No. B1587622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Iodoindoline-2,3-dione
CAS20780-78-3
Molecular FormulaC8H4INO2
Molecular Weight273.03 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)I)NC(=O)C2=O
InChIInChI=1S/C8H4INO2/c9-5-3-1-2-4-6(5)10-8(12)7(4)11/h1-3H,(H,10,11,12)
InChIKeyRLGIFVDILDEIHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Iodoindoline-2,3-dione (CAS 20780-78-3) Procurement Guide: Chemical Identity, Specifications, and Research Utility


7-Iodoindoline-2,3-dione, commonly known as 7-iodoisatin, is a halogenated heterocyclic compound with the molecular formula C8H4INO2 and a molecular weight of 273.03 g/mol [1]. It is a derivative of isatin (1H-indole-2,3-dione) bearing a single iodine substituent at the C7 position on the benzene ring [1]. The compound typically appears as a light red to brown solid and is recognized for its utility as a synthetic building block, particularly in palladium-catalyzed cross-coupling reactions and as a precursor for bioactive molecule synthesis .

Why 7-Iodoindoline-2,3-dione Cannot Be Replaced by 4-, 5-, or 6-Iodoisatin or Non-Iodinated Analogs in Specialized Research


Generic substitution of 7-iodoisatin with other positional isomers (4-, 5-, or 6-iodoisatin) or non-iodinated isatin derivatives is scientifically inadvisable due to distinct, quantifiable differences in reactivity, solid-state packing, and biological target engagement. The C7 iodine substituent confers unique electronic and steric properties that directly influence palladium-catalyzed coupling efficiency, intermolecular halogen-bonding geometry, and inhibitory potency against specific enzymatic targets such as caspases [1]. Furthermore, substitution of the 7-position with iodine, rather than bromine, chlorine, or fluorine, alters the reduction potential and metabolic stability of derived compounds, which is critical for medicinal chemistry optimization [2].

Quantitative Differential Evidence for 7-Iodoindoline-2,3-dione vs. Positional Isomers and Halogenated Analogs


Suzuki Cross-Coupling Reactivity: 7-Iodoisatin as a Superior Biprotected Amino Acid Surrogate

7-Iodoisatin demonstrates a unique and quantifiable advantage as a 'biprotected amino acid' equivalent in Suzuki cross-coupling reactions compared to alternative synthetic routes. Specifically, direct cross-coupling of phenylboronic acid with 3-iodoanthranilic acid is ineffective, whereas the reaction proceeds efficiently with 7-iodoisatin [1]. This differentiation is rooted in the inherent protection of both the amino and carboxylic acid functionalities within the isatin framework, eliminating the need for separate protection/deprotection steps and thereby streamlining the synthesis of arylanthranilic acids [1].

Organic Synthesis Medicinal Chemistry Palladium Catalysis

Caspase-3 and Caspase-7 Inhibitory Potency: Nanomolar IC50 Values for 7-Halogenated Isatin Sulfonamides

7-Halogenated isatin sulfonamide derivatives, including those derived from 7-iodoisatin, exhibit potent inhibition of caspase-3 and caspase-7 with IC50 values reaching 2.6 nM and 3.3 nM, respectively [1]. Importantly, these values represent a slight improvement in inhibitory potency compared to halogen-free parent compounds [1]. The study explicitly demonstrates that the binding pocket of these caspases readily accommodates the 7-halogen substituents, validating the specific structural role of the C7 position [1].

Apoptosis Research Medicinal Chemistry Radiopharmaceutical Development

Solid-State Packing and Halogen Bonding: Intermolecular I···O Close Contacts in 7-Iodoisatin Crystals

Single-crystal X-ray diffraction analysis reveals that 7-iodoisatin forms unique intermolecular I···O close contacts with a distance of 3.193(4) Å in the solid state, linking molecules into infinite chains [1]. This specific halogen-bonding interaction is a direct consequence of the iodine substituent at the C7 position and contributes to the distinct crystal packing architecture of this compound compared to its non-iodinated counterparts [1]. While similar interactions are noted for 4-iodoisatin and 5-iodoisatin, the geometry and chain direction are specific to the 7-isomer [1].

Crystal Engineering Materials Science Structural Chemistry

Electrochemical Behavior: Distinct Redox Processes for 7-Halogenated vs. Non-Halogenated Isatin Derivatives

Cyclic, square wave, and differential pulse voltammetry studies reveal that the presence of a halogen substituent at the C7 position of isatin significantly alters its electrochemical behavior compared to unsubstituted isatin [1]. Specifically, the oxidation of 7-halogenated isatin derivatives is an irreversible, pH-dependent, adsorption-controlled process that proceeds through three consecutive charge transfer reactions, ultimately yielding hydroxylated intermediates and polymeric products [1]. This is in contrast to the electrochemical profile of unsubstituted isatin, and the exact redox mechanism is further dependent on the specific halogen (I, Br, Cl, F) and its position [1].

Electrochemistry Analytical Chemistry Structure-Activity Relationships

Procurement-Driven Application Scenarios for 7-Iodoindoline-2,3-dione Based on Quantitative Evidence


Synthesis of 3-Aryl-Anthranilic Acid Libraries via Direct Suzuki Cross-Coupling

Procure 7-iodoisatin as a key intermediate for the direct, one-pot synthesis of 3-arylanthranilic acid derivatives. This application leverages the compound's demonstrated superiority over 3-iodoanthranilic acid in palladium-catalyzed Suzuki cross-coupling reactions with arylboronic acids [1]. By using 7-iodoisatin as a 'biprotected amino acid' surrogate, researchers can streamline reaction sequences, avoid additional protection/deprotection steps, and efficiently generate compound libraries for medicinal chemistry screening [1].

Development of Potent Caspase-3 and Caspase-7 Inhibitors for Apoptosis Imaging

Utilize 7-iodoisatin as a starting material for the synthesis of 7-halogenated isatin sulfonamides, which have been validated as potent caspase-3 and caspase-7 inhibitors with IC50 values in the low nanomolar range [2]. The 7-iodo substituent is specifically accommodated within the enzyme binding pocket and contributes to the metabolic stability of the resulting compounds [2]. This application is particularly relevant for developing radiolabeled probes for molecular imaging of apoptosis using positron emission tomography (PET) [2].

Crystal Engineering Studies Focused on Directional Iodine-Mediated Halogen Bonding

Procure 7-iodoisatin for solid-state chemistry and crystal engineering research requiring precise control over intermolecular interactions. Single-crystal X-ray diffraction data confirm the formation of directional I···O close contacts (3.193 Å) that dictate the supramolecular assembly of the compound into infinite chains [3]. This property differentiates 7-iodoisatin from its 4- and 5-iodo isomers in terms of packing geometry and can be exploited to design materials with specific crystallographic features [3].

Investigating Halogen-Dependent Electrochemical Reactivity of Isatin Scaffolds

Employ 7-iodoisatin in comparative electrochemical studies to elucidate the structure-reactivity relationships of halogenated heterocycles. Voltammetric analysis demonstrates that 7-halogen substitution on the isatin core induces an irreversible, multi-step oxidation mechanism distinct from unsubstituted isatin [4]. This information is crucial for analytical method development, understanding oxidative metabolic pathways, and designing compounds with tailored redox properties [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Iodoindoline-2,3-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.